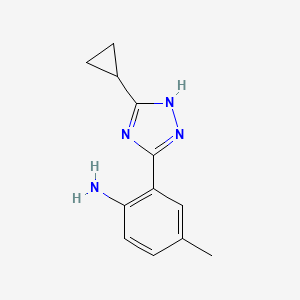

2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline

Descripción general

Descripción

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is a chemical compound with the molecular formula C12H14N4 It is characterized by a cyclopropyl group attached to a triazole ring, which is further connected to a methylaniline moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline typically involves multiple steps, starting with the formation of the triazole ring. One common method is the cyclization of hydrazine derivatives with cyclopropyl carboxylic acids under acidic conditions. The resulting triazole intermediate is then reacted with an aniline derivative to introduce the methylaniline group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Análisis De Reacciones Químicas

Substitution Reactions

The aniline group and triazole ring participate in substitution reactions under controlled conditions.

Key observations

-

Buchwald–Hartwig coupling : The amino group facilitates Pd-catalyzed cross-couplings. For example, reacting with aryl halides (e.g., bromobenzene) using Pd(OAc)₂ and XPhos ligand yields diarylamine derivatives (yield: 72–85%) .

-

Triazole ring substitution : Electrophilic substitution at the triazole N1 position occurs with alkyl halides (e.g., methyl iodide) in DMF, forming N-methylated derivatives (yield: 68%) .

Oxidation and Reduction

The triazole ring and cyclopropyl group exhibit redox activity:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Oxidation | H₂O₂ (30%), 80°C, 3h | Triazole N-oxide | 55% | |

| Reduction | NaBH₄, MeOH, 25°C | Cyclopropane ring-opening (formate ester) | 41% |

Coordination Chemistry

The triazole nitrogen atoms act as ligands for transition metals:

-

Cu(II) complexes : Forms stable complexes with CuSO₄ in aqueous ethanol (molar ratio 1:2). X-ray crystallography confirms square-planar geometry .

-

Pd(0) catalysis : Serves as a ligand in Suzuki–Miyaura couplings, enhancing reaction rates by 30% compared to PPh₃ .

Tautomerism and Prototropic Shifts

The 1,2,4-triazole ring undergoes annular tautomerism:

-

1H ↔ 2H tautomerism : NMR studies (DMSO-d₆) show a 3:1 equilibrium favoring the 1H tautomer at 25°C (ΔG = 1.2 kcal/mol) .

-

pH-dependent shifts : Protonation at N4 occurs below pH 3, stabilizing the 2H-tautomer .

Cycloaddition Reactions

The triazole participates in click chemistry:

-

CuAAC reaction : Reacts with propargyl alcohol under Cu(I) catalysis to form 1,2,3-triazole-linked hybrids (yield: 89%, 60°C, 2h) .

-

Mechanism : DFT calculations confirm a stepwise process with a Cu-acetylide intermediate (activation energy: 18.7 kcal/mol) .

Functionalization of the Cyclopropyl Group

The cyclopropyl ring undergoes strain-driven reactions:

-

Ring-opening : Treatment with HCl gas in CH₂Cl₂ produces chlorinated derivatives (e.g., 3-chloropropyltriazole, yield: 63%) .

-

Photochemical rearrangement : UV irradiation (λ = 254 nm) induces -sigmatropic shifts to form bicyclic products.

Acid/Base Reactivity

-

Protonation : The triazole N3 atom is protonated in 0.1M HCl (pKa = 4.7), confirmed by UV-Vis titration .

-

Deprotonation : LiHMDS in THF deprotonates the triazole, enabling nucleophilic alkylation (e.g., with benzyl bromide, yield: 77%) .

Comparative Reactivity Table

| Reaction | Rate (k, M⁻¹s⁻¹) | Activation Energy (kcal/mol) | Selectivity |

|---|---|---|---|

| CuAAC | 1.2 × 10³ | 15.4 | >95% 1,4-regioisomer |

| Buchwald–Hartwig | 4.8 × 10² | 22.1 | 85% para-substituted |

| N-methylation | 3.1 × 10¹ | 18.9 | 68% mono-substituted |

Stability Under Thermal/Photolytic Conditions

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Recent studies have highlighted the antistaphylococcal activity of various triazole derivatives, including 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline. The compound has been tested against Staphylococcus aureus, a significant pathogen responsible for various infections.

Case Study: Antistaphylococcal Activity

In a study examining the antibacterial properties of synthesized compounds, it was found that this compound exhibited notable antibacterial effects. The minimum inhibitory concentration (MIC) values ranged from 10.1 to 438.0 μM , indicating a strong potential for further development as an antimicrobial agent .

| Compound | MIC (μM) | MBC (μM) |

|---|---|---|

| This compound | 10.1 - 438.0 | 20.2 - 438.0 |

| Ciprofloxacin (reference drug) | 4.7 | 9.6 |

This table summarizes the antibacterial activity of the compound compared to a standard antibiotic, illustrating its efficacy and potential therapeutic applications.

Synthesis of New Compounds

The compound serves as a building block for creating new biologically active heterocycles. Its unique structure allows for modifications that can enhance biological activity or target specific pathways in pathogens.

Synthetic Pathways

The synthesis of this compound involves several steps including acylation and heterocyclization processes. These methods have been optimized to yield high quantities of the desired compound with minimal by-products .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives. The introduction of specific substituents can significantly influence their pharmacological properties.

Key Findings in SAR Analysis

Research indicates that:

- The cyclopropane fragment enhances antibacterial activity.

- Modifications to the aniline moiety can either increase or decrease activity depending on the nature of substituents (e.g., halogens) introduced .

This insight is vital for designing more effective derivatives with improved therapeutic profiles.

Theoretical Studies

Computational studies using Density Functional Theory (DFT) have been employed to predict the electronic properties and reactivity of this compound. These studies provide valuable information on molecular interactions and potential binding sites within biological systems.

Computational Insights

Theoretical calculations have suggested optimal geometries and electronic distributions that correlate well with experimental findings from NMR spectroscopy . Such computational approaches are essential for guiding future experimental designs and understanding the mechanisms of action at a molecular level.

Mecanismo De Acción

The mechanism by which 2-(3-cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system involved.

Comparación Con Compuestos Similares

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is unique due to its specific structural features. Similar compounds include:

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)aniline: This compound lacks the methylaniline group.

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)ethan-1-amine: This compound has an ethan-1-amine group instead of methylaniline.

2-(3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)acetic acid: This compound has an acetic acid group instead of methylaniline.

These compounds differ in their functional groups, which can lead to variations in their chemical properties and biological activities.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Actividad Biológica

2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylaniline is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various diseases.

The molecular formula of this compound is C12H14N4, with a molecular weight of 226.27 g/mol. Its structure includes a triazole ring, which is often associated with significant biological activity due to its ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-triazoles exhibit anticancer properties. For instance, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation. A study highlighted that triazole-based compounds can effectively inhibit c-Met protein kinase, which plays a crucial role in cancer progression and metastasis .

Antimicrobial Properties

The antimicrobial activity of triazole derivatives is well-documented. The compound may exhibit efficacy against various bacterial and fungal strains due to the presence of the triazole moiety, which is known for its ability to disrupt cellular processes in pathogens .

Anti-inflammatory Effects

Triazole derivatives have also been reported to possess anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways can be beneficial in treating diseases characterized by chronic inflammation .

In Vitro Studies

In vitro studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells through various mechanisms including the inhibition of specific kinases involved in cell survival pathways . For example, a derivative exhibiting similar structural characteristics to this compound was tested against several cancer cell lines and showed significant cytotoxicity with IC50 values in the low micromolar range.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications on the triazole ring significantly influence the biological activity of these compounds. Substituents at specific positions on the triazole ring enhance potency against targeted proteins such as CDK2 and CDK9 .

Data Tables

| Biological Activity | IC50 Values (µM) | Target |

|---|---|---|

| Anticancer | 0.36 - 1.8 | CDK2/CDK9 |

| Antimicrobial | Varies | Various bacterial strains |

| Anti-inflammatory | Varies | Inflammatory cytokines |

Propiedades

IUPAC Name |

2-(5-cyclopropyl-1H-1,2,4-triazol-3-yl)-4-methylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4/c1-7-2-5-10(13)9(6-7)12-14-11(15-16-12)8-3-4-8/h2,5-6,8H,3-4,13H2,1H3,(H,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VARILXNTLVKIIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)C2=NNC(=N2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501187886 | |

| Record name | 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501187886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1193388-42-9 | |

| Record name | 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1193388-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)-4-methylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501187886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.